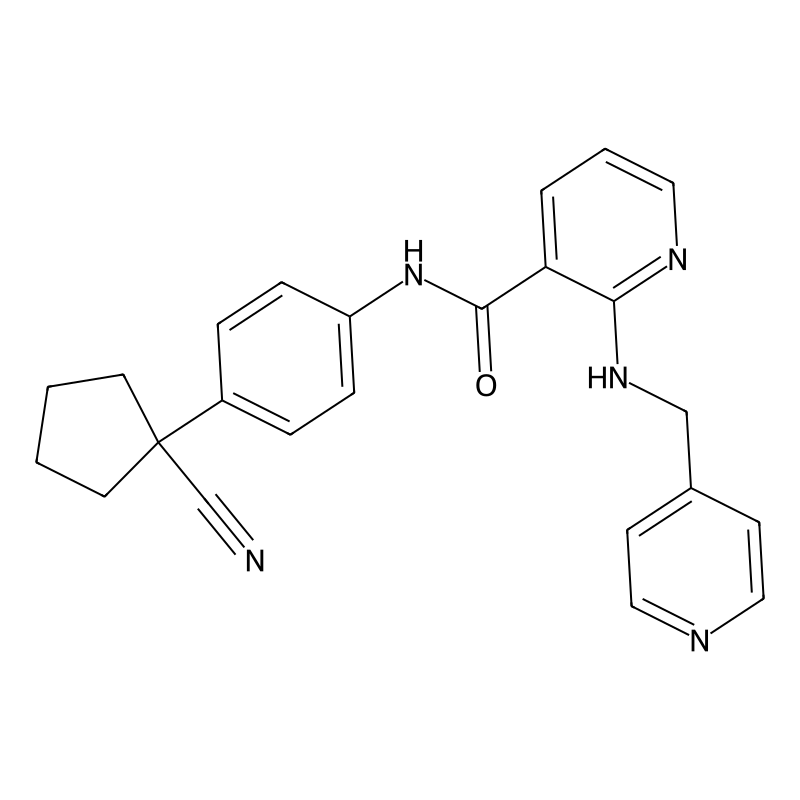

Apatinib

Content Navigation

For selective VEGFR-2 inhibition without off-target kinase confounding, Apatinib mesylate (CAS 1218779-75-9) is the optimal tool.

- IC50 1 nM against VEGFR-2; >400-fold selectivity over c-Kit and c-Src eliminates confounding from multi-kinase inhibitors.

- Mesylate salt ensures transient high aqueous solubility for acute assays; note dissociation to free base in neutral pH, requiring use in acidic buffers or anhydrous formulations.

- Reliably supplied for angiogenesis and oncology research; store desiccated at -20°C for long-term stability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Apatinib is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity and potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.[1][2] By competitively binding to the ATP-binding site of the VEGFR-2 intracellular domain, Apatinib blocks VEGF-stimulated signal transduction, thereby inhibiting endothelial cell proliferation and migration, which are critical processes in the formation of new blood vessels.[1][3][4] While it is primarily recognized for its VEGFR-2 activity, it also shows mild inhibitory effects on other kinases such as c-Kit and c-Src, positioning it as a focused tool for investigating angiogenesis-dependent mechanisms in oncology and other pathological conditions.[1][2]

Research Fit

References

- [1] Peng, H., et al. Apatinib for molecular targeted therapy in tumor. Dove Medical Press. (2015).

- [2] Ding, J., et al. Progress in the treatment of solid tumors with apatinib: a systematic review. Taylor & Francis Online. (2018).

- [3] Apatinib - Wikipedia. Wikipedia. (2023).

- [7] What is the mechanism of Apatinib Mesylate? - Patsnap Synapse. Patsnap. (2024).

Substituting Apatinib with multi-kinase inhibitors like Sunitinib or Sorafenib is often unsuitable for targeted research, as their broader inhibition profiles against receptors like PDGFRβ and c-KIT can introduce confounding variables, masking the specific effects of VEGFR-2 blockade.[5] Furthermore, the selection between Apatinib free base (CAS 811803-05-1) and its mesylate salt (CAS 1218779-75-9) is a critical procurement decision that impacts formulation and experimental reproducibility. The mesylate salt form is known to be unstable in aqueous solutions, where it can dissociate to the less soluble free base, affecting bioavailability and dosing consistency.[6][7] Therefore, choosing the specific form is essential for achieving desired solubility characteristics—the free base for non-aqueous systems or as a synthesis precursor, and the salt for specific aqueous formulations where its transient higher solubility is required.

Substitution Risk

References

- [15] Chang, P.-C., et al. Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in the Aqueous Solution. Crystal Growth & Design. (2018).

- [19] Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in Aqueous Solution. ACS Publications. (2018).

VEGFR-2 Potency vs. Multi-Kinase Inhibitors

Apatinib demonstrates exceptionally high potency against VEGFR-2, with reported IC50 values as low as 1 nM.[8] This is significantly more potent than the activity of broader-spectrum inhibitors such as Sunitinib, which has a reported IC50 for VEGFR-2 of 43 nM, and Sorafenib, which has an IC50 of 90 nM for the same target.[9] This marked difference in potency highlights Apatinib's utility in applications requiring strong and specific VEGFR-2 inhibition at low concentrations.

| Evidence Dimension | In Vitro Kinase Inhibition (IC50) |

| Target Compound Data | Apatinib: 1 nM against VEGFR-2 |

| Comparator Or Baseline | Sunitinib: 43 nM against VEGFR-2 | Sorafenib: 90 nM against VEGFR-2 |

| Quantified Difference | Apatinib is approximately 43-fold more potent than Sunitinib and 90-fold more potent than Sorafenib against VEGFR-2. |

| Conditions | Biochemical enzyme inhibition assays. |

For researchers needing to achieve maximal VEGFR-2 inhibition with minimal off-target kinase effects, Apatinib's higher potency allows for use at lower concentrations, reducing the risk of confounding results.

VEGFR-2 Selectivity Over c-Kit and c-Src

Apatinib's value is defined by its selectivity for VEGFR-2 over other tyrosine kinases. It exhibits an IC50 of 1 nM for VEGFR-2, while its inhibition of c-Kit and c-Src is substantially weaker, with IC50 values of 429 nM and 530 nM, respectively.[5][8] In contrast, Sunitinib is a multi-kinase inhibitor designed to potently inhibit VEGFRs, PDGFRs, and c-Kit.[10] This makes Apatinib a more precise tool for studies where isolating the biological consequences of VEGFR-2 inhibition is the primary objective.

| Evidence Dimension | Kinase Inhibition Selectivity (IC50) |

| Target Compound Data | Apatinib: VEGFR-2 = 1 nM; c-Kit = 429 nM; c-Src = 530 nM |

| Comparator Or Baseline | Sunitinib: Potent inhibitor of VEGFRs, PDGFRs, and c-Kit. |

| Quantified Difference | Apatinib is over 400-fold more selective for VEGFR-2 than for c-Kit or c-Src. |

| Conditions | In vitro biochemical kinase assays. |

Procuring Apatinib allows researchers to specifically probe VEGFR-2 signaling pathways without the confounding influence of potent PDGFR or c-Kit inhibition common to substitutes like Sunitinib.

Free Base vs. Mesylate Salt Stability

The choice between Apatinib free base and its mesylate salt form is critical for formulation success. The free base has very poor aqueous solubility (<1 mg/mL).[5] While the mesylate salt (Apatinib Mesylate, ATM) is prepared to improve this, it is unstable and has been shown to completely dissociate back to the Apatinib free base in aqueous solutions.[6][7] This disproportionation can lead to precipitation and inconsistent effective concentrations in aqueous-based assays. Therefore, the free base is the required choice for synthesis, non-aqueous solvent systems, or when creating specific salt forms, while the mesylate must be handled with awareness of its instability in aqueous media.

| Evidence Dimension | Aqueous Stability & Solubility |

| Target Compound Data | Apatinib (Free Base): Poor aqueous solubility (<1 mg/mL). Stable form for non-aqueous formulation. |

| Comparator Or Baseline | Apatinib Mesylate (Salt): Higher initial aqueous solubility but unstable; dissociates completely to the free base in water. |

| Quantified Difference | Qualitative difference in stability and ultimate solubility in aqueous media. |

| Conditions | Aqueous solution, formulation studies. |

This distinction is a key procurement factor; selecting the free base provides stability and predictability for custom formulations, whereas using the mesylate salt requires careful handling to manage its conversion to the less soluble parent compound.

VEGFR-2 Signaling in Angiogenesis Models

Due to its high potency and >400-fold selectivity for VEGFR-2 over kinases like c-Kit and c-Src, Apatinib is the appropriate choice for studies designed to specifically dissect the role of VEGFR-2 in endothelial cell proliferation, migration, and tube formation without the confounding effects from broader-spectrum TKIs.[5][8]

In Vivo Xenograft Anti-Angiogenesis

In preclinical xenograft models, Apatinib's potent inhibition of VEGFR-2 effectively reduces tumor microvessel density and growth.[8] Its focused mechanism allows for clearer attribution of anti-tumor effects to the disruption of angiogenesis, unlike multi-targeted agents that may inhibit tumor growth through several parallel mechanisms.

Custom Formulation Development

Given the aqueous instability of its mesylate salt, the Apatinib free base is the required starting material for developing stable, reproducible formulations in non-aqueous vehicles or for creating novel salt or co-crystal forms with tailored physicochemical properties for in vivo administration.[6][7]

VEGFR-2 Inhibitor Discovery Benchmark

With a well-documented and highly potent IC50 of 1 nM against VEGFR-2, Apatinib serves as a reliable positive control and benchmark compound for screening and characterizing new chemical entities targeting the same receptor.[8]

Application Fit Matrix

References

- [15] Chang, P.-C., et al. Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in the Aqueous Solution. Crystal Growth & Design. (2018).

- [19] Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in Aqueous Solution. ACS Publications. (2018).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types